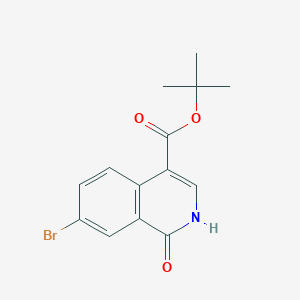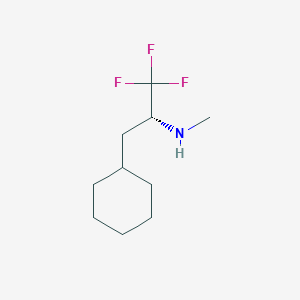
(R)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and trifluoroacetone.
Reductive Amination: The key step involves the reductive amination of trifluoroacetone with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thus eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.
Major Products
N-Oxides: Formed from oxidation reactions.
Fluorinated Derivatives: Resulting from reduction reactions.
Substituted Amines: Produced through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Chiral Probes: Utilized in studying the stereochemistry of biological systems.
Medicine
Pharmaceuticals: Explored as a potential therapeutic agent due to its unique structural properties.
Drug Development: Acts as a scaffold for the design of new drugs with improved efficacy and selectivity.
Industry
Material Science: Used in the development of novel materials with specific properties, such as fluorinated polymers.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemical intermediates.
Mécanisme D'action
The mechanism by which ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The enantiomer of the compound, with different biological activities.
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The non-chiral version, lacking the specific stereochemistry.
N-Methyl-3-phenyl-1,1,1-trifluoropropan-2-amine: A structurally similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
Chirality: The ®-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Fluorination: The presence of the trifluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
This detailed article provides a comprehensive overview of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H18F3N |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
(2R)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m1/s1 |
Clé InChI |
GUUMMANGLVIMRD-SECBINFHSA-N |
SMILES isomérique |
CN[C@H](CC1CCCCC1)C(F)(F)F |
SMILES canonique |
CNC(CC1CCCCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


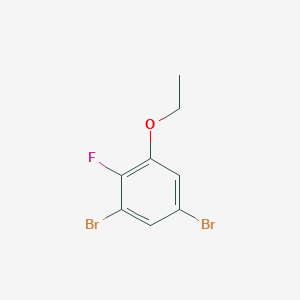
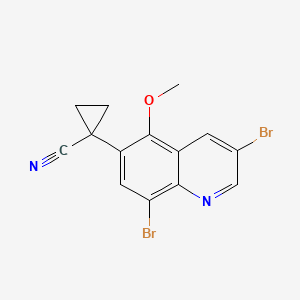
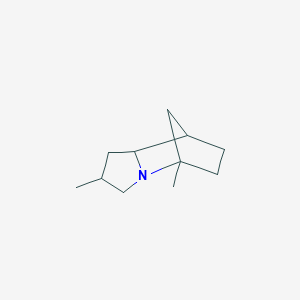
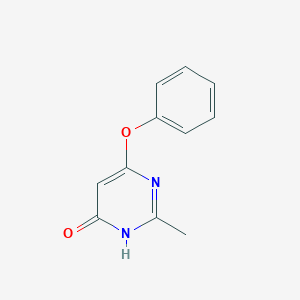
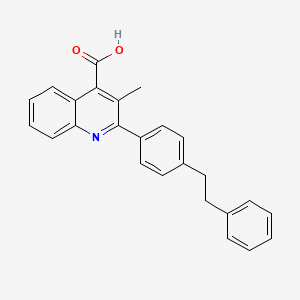

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
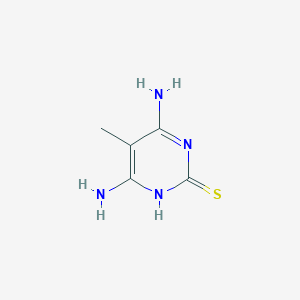
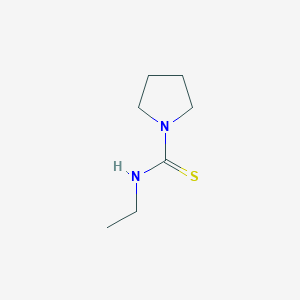
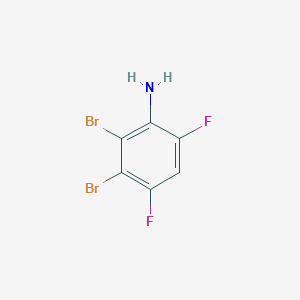
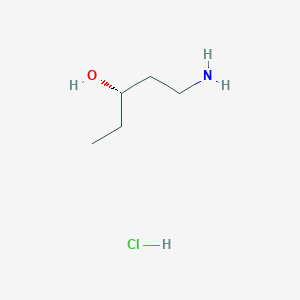
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
